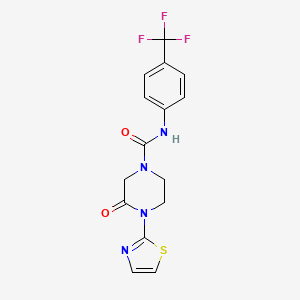

methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

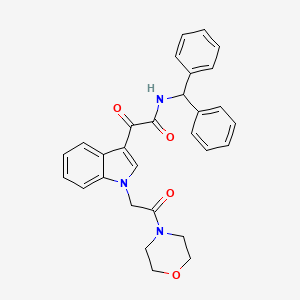

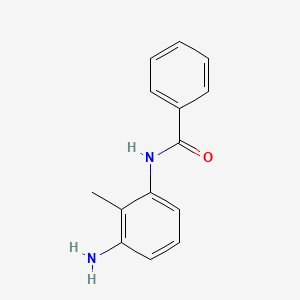

“Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular structure of “methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” can be represented by the linear formula C12H10O6 . The InChI Code for this compound is 1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) .Chemical Reactions Analysis

Coumarin derivatives have a wide range of structural modifications , and they can serve as molecular templates for new drugs . They have been synthesized using various reactions, including the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The compound “methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” has a molecular weight of 250.21 . Its melting point is 277°C .科学研究应用

Click Chemistry Catalyst

7,8-Dihydroxy-4-methylcoumarin (DHMC): serves as an efficient catalyst in the click synthesis of 1,4-disubstituted-1,2,3-triazoles . When combined with copper(II) acetate monohydrate, DHMC facilitates the formation of triazoles from diverse organic halides, non-activated terminal alkynes, and sodium azide. Notably, this catalytic system operates under green conditions, eliminating the need for isolating hazardous azide intermediates .

Anti-HIV-1 Potential

Researchers have explored novel derivatives containing the DHMC moiety. For instance, indolyl and oxochromenyl xanthenone derivatives, including DHMC, were studied for their anti-HIV-1 activity. Molecular docking studies revealed promising interactions, suggesting potential therapeutic applications .

Cholestasis Alleviation

Cholestasis, characterized by bile acid dysregulation, can lead to toxic cholate accumulation in hepatocytes. DHMC has been investigated for its potential in alleviating cholestasis, possibly through modulating bile acid homeostasis .

Hybrid Compounds

DHMC has been incorporated into hybrid compounds. For example, a hybrid compound composed of DHMC and ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylate) demonstrated interesting properties. Such hybrid molecules may find applications in various fields .

未来方向

Given the wide range of biological activities associated with coumarin derivatives , there is considerable potential for future research in this area. This could include further investigation into the synthesis methods, exploring the potential for green chemistry approaches, and continued screening for various biological properties.

属性

IUPAC Name |

methyl 2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-6-7-3-4-9(14)11(16)12(7)19-13(17)8(6)5-10(15)18-2/h3-4,14,16H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAKZWFGCIGQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2661242.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2661243.png)

![(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2661256.png)

![N-(2-chlorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661257.png)

![(E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661259.png)